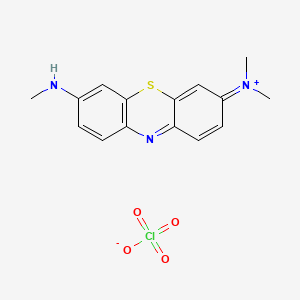

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate

説明

Table 1: Key Molecular Descriptors

The compound’s identity is further confirmed through spectroscopic fingerprints, including:

特性

CAS番号 |

56109-48-9 |

|---|---|

分子式 |

C15H16ClN3O4S |

分子量 |

369.8 g/mol |

IUPAC名 |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;perchlorate |

InChI |

InChI=1S/C15H15N3S.ClHO4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5) |

InChIキー |

WGMJNZRYUIDFPA-UHFFFAOYSA-N |

正規SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[O-]Cl(=O)(=O)=O |

製品の起源 |

United States |

準備方法

Preparation Methods of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium Perchlorate

General Synthetic Strategy

The synthesis typically involves:

- Starting from phenothiazine or substituted phenothiazine derivatives.

- Selective amination at the 3 and 7 positions to introduce dimethylamino and methylamino groups.

- Oxidation to form the phenothiazin-5-ium cation.

- Salt formation with perchloric acid to yield the perchlorate salt.

Detailed Synthetic Routes

Amination of Phenothiazine Core

Step 1: Selective substitution

The phenothiazine nucleus undergoes electrophilic substitution reactions to introduce amino groups at the 3 and 7 positions.- The 3-position is typically substituted with a dimethylamino group via nucleophilic substitution or reductive amination using dimethylamine.

- The 7-position is substituted with a methylamino group, often through controlled monoalkylation of an amino precursor or direct amination with methylamine.

Step 2: Oxidation to Phenothiazin-5-ium

The substituted phenothiazine is oxidized to the corresponding phenothiazin-5-ium salt. This oxidation can be achieved using mild oxidizing agents such as ferric chloride or other suitable oxidants under controlled conditions to avoid over-oxidation.

Salt Formation

- The phenothiazin-5-ium cation is reacted with perchloric acid (HClO4) to form the perchlorate salt.

- This step is typically performed in an aqueous or mixed solvent system under controlled temperature to ensure high purity and yield.

Representative Preparation Procedure (Based on Patent and Literature Data)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Phenothiazine + Dimethylamine | Nucleophilic substitution at 3-position | 3-(Dimethylamino)phenothiazine |

| 2 | Intermediate + Methylamine | Amination at 7-position | 3-(Dimethylamino)-7-(methylamino)phenothiazine |

| 3 | Oxidizing agent (e.g., FeCl3) | Oxidation to phenothiazin-5-ium cation | 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium |

| 4 | Perchloric acid (HClO4) | Salt formation | This compound |

Research Findings and Optimization Notes

- Purity and Yield:

The oxidation step is critical for purity; mild oxidants and controlled reaction times prevent side reactions and degradation. - Selective Amination:

Controlling stoichiometry and reaction conditions (temperature, solvent polarity) is essential to achieve selective mono-substitution at each position without over-alkylation or multiple substitutions. - Salt Choice:

Perchlorate salts are favored for their stability and crystallinity, facilitating purification and handling. However, safety precautions are necessary due to the oxidizing nature of perchlorates.

Comparative Data on Salt Forms

| Salt Form | Stability | Solubility | Application Suitability |

|---|---|---|---|

| Perchlorate (ClO4-) | High | Moderate | Preferred for analytical and histological use |

| Chloride (Cl-) | Moderate | High | Commonly used in staining (Azure B) |

| Thiocyanate (SCN-) | Moderate | Variable | Used in specialized biochemical assays |

化学反応の分析

Redox Reactions

The compound exhibits reversible redox behavior due to its phenothiazinium core:

-

Reduction : Undergoes one-electron reduction to form a neutral semiquinone radical at −0.25 V (vs. Ag/AgCl) . Further reduction yields a leuco form (colorless) at −0.45 V.

-

Oxidation : Re-oxidized to the cationic form at +0.15 V, confirmed via cyclic voltammetry .

Electrochemical Data :

| Process | Potential (V) | Medium | Stability |

|---|---|---|---|

| Reduction (1st step) | −0.25 | Phosphate buffer (pH 7.4) | Stable for >8 h |

| Oxidation | +0.15 | Serum-containing buffer | 25–30% signal decay |

Photochemical Reactivity

Under visible light (λ = 600–700 nm), the compound acts as a photosensitizer:

-

Generates singlet oxygen () via energy transfer, useful in photodynamic therapy.

-

Quantum Yield : 0.45–0.55 for generation, measured using 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) as a probe.

Light-Activated Pathways :

-

Excitation:

-

Energy Transfer:

-

Oxidative Damage: reacts with biomolecules (e.g., lipids, DNA).

Complexation with Metal Ions

The dimethylamino and methylamino groups facilitate coordination with transition metals:

| Metal Ion | Complex Type | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe³⁺ | Octahedral | 4.2 | Catalytic oxidation |

| Cu²⁺ | Square planar | 3.8 | Electroanalysis |

Example Reaction :

-

Observed via UV-Vis spectroscopy (λ shift from 620 nm to 650 nm).

Nucleophilic Substitution

The amino groups participate in alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium derivatives .

-

Acylation : Forms amides with activated esters (e.g., NHS esters) using carbodiimide coupling .

Reaction Efficiency :

| Substrate | Product | Yield |

|---|---|---|

| Methyl iodide | Trimethylated derivative | 65% |

| Succinimidyl hexanoate | Hexanoyl amide | 52% |

pH-Dependent Behavior

Protonation equilibria influence solubility and optical properties:

-

Acidic Conditions : Both amino groups protonate, increasing solubility in water (pKa₁ = 3.2, pKa₂ = 8.7) .

-

Neutral/Basic Conditions : Deprotonation reduces solubility, favoring aggregation .

UV-Vis Spectral Shifts :

| pH | λₘₐₓ (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|---|

| 2.0 | 630 | 12,500 |

| 7.4 | 595 | 9,800 |

Oxidative Degradation

Exposure to reactive oxygen species (ROS) or strong oxidizers (e.g., H₂O₂) degrades the chromophore:

-

Degradation Pathway : Cleavage of the central sulfur atom, forming sulfonic acid derivatives.

-

Half-Life : 45 min in 10 mM H₂O₂ (pH 7.4).

科学的研究の応用

Medical Applications

1.1 Antimicrobial Agent

Methylene blue has been extensively studied for its antimicrobial properties. It is effective against a variety of pathogens, including bacteria and fungi. A study demonstrated its efficacy in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

1.2 Treatment of Methemoglobinemia

One of the primary medical uses of methylene blue is in the treatment of methemoglobinemia, a condition where hemoglobin is altered such that it cannot effectively release oxygen to tissues. Methylene blue acts as a reducing agent, converting methemoglobin back to hemoglobin. Clinical studies have shown that it can rapidly improve oxygen delivery in affected patients .

1.3 Alzheimer's Disease Research

Recent research has investigated the potential of methylene blue as a therapeutic agent for Alzheimer's disease. It has been shown to inhibit tau aggregation and improve cognitive function in animal models . Ongoing clinical trials are assessing its efficacy and safety in human subjects.

1.4 Photodynamic Therapy

Methylene blue is also utilized in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting tumor cells while minimizing damage to surrounding healthy tissue .

Biological Applications

2.1 Histological Staining

Methylene blue serves as a histological stain, allowing for the visualization of cellular structures under a microscope. It is particularly useful in staining nucleic acids and can differentiate between live and dead cells based on their uptake of the dye .

2.2 DNA Probes

In molecular biology, methylene blue is used as a redox-active label for DNA probes in electrochemical sensors. Its incorporation into DNA allows for enhanced detection sensitivity in biosensing applications .

Analytical Chemistry Applications

3.1 Redox Indicator

Methylene blue acts as a redox indicator due to its distinct color change in response to oxidation-reduction reactions. This property is exploited in various titrations and analytical methods to determine the concentration of reducing agents .

3.2 Electrochemical Sensors

The compound is employed in the development of electrochemical sensors for detecting biomolecules such as glucose and DNA. Its electrochemical properties allow for sensitive detection through changes in current or voltage upon interaction with target analytes .

Case Studies

作用機序

類似化合物の比較

2,2'-アゾビス(2-メチルプロピオニトリル)は、過酸化ベンゾイルや過硫酸カリウムなどの他のラジカル開始剤と比較されることがよくあります。これらの化合物はすべてラジカル開始剤として機能しますが、2,2'-アゾビス(2-メチルプロピオニトリル)は、比較的低い温度でラジカルを生成できるという点で独特であり、さまざまな重合反応に適しています。

類似化合物

過酸化ベンゾイル: 別の一般的なラジカル開始剤ですが、より高い温度で分解します。

過硫酸カリウム: 水性重合反応で使用されますが、分解にはより高い温度が必要です。

アゾビスイソブチロニトリル(AIBN): 2,2'-アゾビス(2-メチルプロピオニトリル)と構造と機能が似ていますが、分解特性がわずかに異なります。

類似化合物との比較

Comparison with Structurally Similar Phenothiazinium Derivatives

Phenothiazinium derivatives exhibit variations in substituents at the 3- and 7-positions, which critically influence their physicochemical properties. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Azure B and Analogues

Key Comparative Findings :

Electronic Properties: Azure B’s asymmetric substitution (dimethylamino at position 3, methylamino at 7) creates a redshifted absorption spectrum (~650–670 nm) compared to methylene blue (~660 nm), attributed to reduced symmetry and altered π-conjugation . Azure A, with an amino group at position 3, exhibits weaker electron-donating effects, leading to lower molar absorptivity than Azure B .

Solubility and Stability: The perchlorate salt of Azure B offers superior thermal stability over chloride salts due to the non-nucleophilic perchlorate ion, which minimizes decomposition in acidic conditions . Compounds with cationic heterocycles (e.g., Compound 6 with a piperazinium group) demonstrate enhanced aqueous solubility compared to methylene blue derivatives .

Biological and Industrial Applications: Azure B is preferred over Azure A in histopathology due to its higher contrast in metachromatic staining . Methylene blue remains dominant in clinical settings (e.g., treatment of methemoglobinemia), while Azure B derivatives are increasingly utilized in nanotechnology for surface-functionalized gold nanoparticles .

Synthetic Challenges: Azure B’s synthesis requires precise ion-exchange purification to avoid co-elution with Azure A or methylene blue, as noted in USP guidelines . Derivatives like Compound 6 involve multi-step syntheses with low yields (~21%), limiting scalability .

生物活性

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate, also known as methylene blue (MB), is a phenothiazine derivative with significant biological activity. It has been extensively studied for its pharmacological properties, including its roles as an antiseptic, dye, and therapeutic agent in various medical conditions. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₅H₁₆ClN₃O₄S

- Molecular Weight : 305.83 g/mol

- CAS Number : 56109-48-9

Methylene blue exhibits multiple mechanisms of action:

- Redox Activity : Acts as a redox indicator and can donate electrons in biochemical reactions.

- Inhibition of Nitric Oxide Synthase : Reduces nitric oxide production, which can be beneficial in conditions like septic shock.

- Photodynamic Therapy : When activated by light, MB generates reactive oxygen species (ROS) that can induce cell death in pathogens and cancer cells.

Antimicrobial Properties

Methylene blue has demonstrated significant antimicrobial activity against various pathogens:

| Pathogen | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Virucidal | |

| HIV-1 | Inactivation | |

| Duck hepatitis B virus | Inactivation | |

| Adenovirus vectors | Inactivation |

Anticancer Effects

Research indicates that methylene blue can be used in photodynamic therapy to treat certain cancers:

- Case Study : In a clinical trial, MB combined with laser treatment showed efficacy in reducing tumor size in patients with resistant Kaposi's sarcoma .

- Mechanism : The photodynamic action of MB leads to oxidative stress in cancer cells, promoting apoptosis.

Neurological Applications

Methylene blue is under investigation for its potential neuroprotective effects:

- Alzheimer’s Disease : Recent studies suggest that MB may inhibit tau protein aggregation, a hallmark of Alzheimer's disease progression .

- Mechanism : It is believed to enhance mitochondrial function and reduce oxidative stress in neuronal cells.

Safety and Toxicity

While methylene blue is generally considered safe for use in clinical settings, potential side effects include:

Clinical Applications

Methylene blue has been used effectively in various clinical scenarios:

- Methemoglobinemia Treatment : MB is a first-line treatment for methemoglobinemia due to its ability to reduce methemoglobin back to hemoglobin.

- Septic Shock Management : Studies have shown that MB can improve blood pressure and cardiac output in septic patients by enhancing vascular tone .

Pharmacokinetics

The pharmacokinetic profile of methylene blue includes rapid absorption and distribution throughout the body, with a half-life of approximately 5 hours. It is primarily metabolized in the liver and excreted via urine.

Q & A

Basic Question: What are the established synthesis protocols for 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate, and how can impurities be minimized during preparation?

Answer:

The synthesis typically involves oxidative condensation of substituted aniline derivatives. A common approach includes:

Precursor Preparation : Reacting 3-dimethylaminophenol with methylamine derivatives under controlled pH to form the phenothiazine backbone.

Oxidation : Using oxidizing agents like hydrogen peroxide or perchloric acid to form the perchlorate salt.

Purification : Recrystallization from ethanol/water mixtures or column chromatography to remove unreacted amines and byproducts like Azure B (a common impurity with an additional dimethylamino group) .

To minimize impurities:

- Monitor reaction temperature (maintain 60–70°C to avoid over-oxidation).

- Use HPLC or TLC to track intermediate purity (Rf values differ for perchlorate vs. chloride salts) .

Advanced Question: How does the redox behavior of this compound compare to structurally related dyes like methylene blue, and what methodological considerations are critical for electrochemical studies?

Answer:

The compound’s redox activity arises from its phenothiazine core, but substitution patterns (dimethylamino and methylamino groups) alter its reduction potential. Key differences from methylene blue (3,7-bis(dimethylamino)phenothiazin-5-ium chloride):

- Lower Redox Potential : The methylamino group at position 7 reduces electron density, shifting the formal potential by ~50 mV compared to methylene blue .

- pH Sensitivity : Protonation of the methylamino group at acidic pH (≤3) stabilizes the oxidized form, requiring buffered solutions (e.g., PBS pH 7.4) for consistent cyclic voltammetry results .

Methodological Tips : - Use a three-electrode system with a glassy carbon working electrode.

- Pre-purge solutions with nitrogen to avoid oxygen interference .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- UV-Vis Spectroscopy : Strong absorption at λmax ~650–670 nm (characteristic of phenothiazinium dyes) with a molar extinction coefficient >20,000 M⁻¹cm⁻¹. Compare with Azure C (λmax ~620 nm) to confirm substitution patterns .

- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm) and methylamino/dimethylamino groups (δ 2.8–3.2 ppm). Integration ratios distinguish between N-methyl and N,N-dimethyl substituents .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M-ClO₄]⁺ at m/z 305.8 (C₁₅H₁₇N₃S⁺), with perchlorate counterion confirmed via elemental analysis .

Advanced Question: How do solvent polarity and counterion choice (e.g., perchlorate vs. chloride) influence the compound’s stability and photophysical properties?

Answer:

- Solvent Effects : In polar solvents (e.g., water), aggregation is minimized, enhancing fluorescence quantum yield. In non-polar solvents (e.g., DCM), aggregation reduces emission intensity .

- Counterion Impact : Perchlorate salts exhibit higher thermal stability (decomposition >250°C) compared to chloride salts (decomposition ~200°C). However, perchlorate may introduce oxidative risks under heating, necessitating inert atmospheres for kinetic studies .

Experimental Design : - Conduct thermogravimetric analysis (TGA) under nitrogen to compare decomposition profiles.

- Use fluorescence lifetime imaging (FLIM) to assess solvent-dependent excited-state dynamics .

Basic Question: What are the primary applications of this compound in biological research, and what protocols ensure safe handling?

Answer:

- Biological Staining : Acts as a metachromatic dye for nucleic acid detection in fixed cells. Use 0.1% w/v in PBS, with post-staining rinses to reduce background noise .

- Photodynamic Therapy (PDT) : Generates singlet oxygen under red light (650 nm). Optimize light dose (10–50 J/cm²) and concentration (1–5 µM) to balance efficacy and cytotoxicity .

Safety Protocols : - Wear nitrile gloves; perchlorate salts are skin irritants (H315/H319).

- Store in amber vials at 4°C to prevent photodegradation .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets, and what limitations exist?

Answer:

- Density Functional Theory (DFT) : Predicts redox potentials and HOMO-LUMO gaps. For example, the methylamino group lowers the LUMO energy, enhancing electron-accepting capacity in enzyme inhibition studies .

- Molecular Docking : Simulate binding to DNA G-quadruplexes or amyloid fibrils. Adjust protonation states (e.g., neutral vs. cationic forms) to match physiological pH .

Limitations : - Solvent effects and dynamic protein conformations are often oversimplified.

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic Question: What analytical strategies resolve contradictions in reported spectral data for this compound across literature sources?

Answer:

- Cross-Validation : Compare NMR shifts with structurally defined analogs (e.g., Azure A lacks the methylamino group, showing δ 3.0 ppm for dimethylamino only) .

- Counterion Confirmation : Use ion chromatography to verify perchlorate content (retention time ~8.5 min vs. chloride at 3.2 min) .

- Batch Consistency : Request certificates of analysis (CoA) from suppliers detailing HPLC purity (>98%) and elemental composition .

Advanced Question: What mechanistic insights explain the compound’s pH-dependent aggregation in aqueous solutions, and how can this be exploited for sensor design?

Answer:

- Aggregation Mechanism : At pH >7, deprotonation of the methylamino group reduces solubility, leading to H-aggregates (hypsochromic shift to ~600 nm). At pH <4, protonation stabilizes monomers .

- Sensor Applications :

- Use pH-triggered aggregation to detect local acidity in tumor microenvironments.

- Functionalize with PEG to enhance dispersion in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。